

# An In-depth Technical Guide to 4-Methoxybenzoic Acid (CAS: 100-09-4)

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## Compound of Interest

Compound Name: 4-Methoxybenzoic Acid

Cat. No.: B3418939

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## Introduction

**4-Methoxybenzoic acid**, also widely known as p-anisic acid, is an aromatic carboxylic acid with the chemical formula  $C_8H_8O_3$ .<sup>[1]</sup> Structurally, it consists of a benzene ring substituted with a methoxy group (-OCH<sub>3</sub>) and a carboxylic acid group (-COOH) at the para (4-) position.<sup>[2]</sup> This compound serves as a versatile building block and intermediate in a wide array of applications, including the synthesis of pharmaceuticals, cosmetics, fragrances, and advanced polymers.<sup>[2][3][4]</sup> Its biological activities, which include antiseptic, anti-inflammatory, and antioxidant properties, make it a compound of significant interest in drug discovery and development. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols, spectral data, and insights into its biological mechanisms of action.

## Physicochemical Properties

**4-Methoxybenzoic acid** is a white to pale cream crystalline solid at room temperature. The presence of both a polar carboxylic acid group and a less polar methoxy-substituted benzene ring gives it a distinct solubility profile, being sparingly soluble in cold water but readily soluble in various organic solvents.

## Table 1: General and Physical Properties of 4-Methoxybenzoic Acid

Property	Value	References
CAS Number	100-09-4	
Molecular Formula	C <sub>8</sub> H <sub>8</sub> O <sub>3</sub>	
Molecular Weight	152.15 g/mol	
Appearance	White to pale cream crystalline powder/solid	
Melting Point	182-185 °C	
Boiling Point	275-280 °C	
Density	1.385 g/cm <sup>3</sup>	
pKa (at 25 °C)	4.47	
LogP (Octanol/Water)	1.96	
Vapor Pressure	0.0015 mmHg	

## Table 2: Solubility of 4-Methoxybenzoic Acid

Solvent	Solubility	Temperature (°C)	References
Water	0.3 g/L	20	
Hot Water	Soluble	Boiling	
Ethanol	Freely soluble	Room Temperature	
Ether	Freely soluble	Room Temperature	
Chloroform	Freely soluble	Room Temperature	
Ethyl Acetate	Freely soluble	Room Temperature	
Acetone	$45.012 \times 10^{-2}$ (mole fraction)	25	
Toluene	Increasing with temperature	10 - 55	
1-Butanol	Increasing with temperature	10 - 55	
Isopropanol	Increasing with temperature	0 - 45	

Note: Detailed solubility data in 14 different pure solvents at temperatures from 283.15 to 328.15 K can be found in the work by Han et al. (2024).

## Spectral Data and Analysis

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **4-methoxybenzoic acid** is characterized by distinct signals corresponding to the aromatic protons, the methoxy group protons, and the acidic proton of the carboxylic acid.

### Table 3: <sup>1</sup>H NMR Chemical Shift Data (DMSO-d<sub>6</sub>, 400 MHz)

Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
Carboxylic Acid (-COOH)	~12.7	Singlet (broad)	1H
Aromatic Protons (ortho to -COOH)	~7.93	Doublet	2H
Aromatic Protons (ortho to -OCH <sub>3</sub> )	~7.04	Doublet	2H
Methoxy Protons (-OCH <sub>3</sub> )	~3.84	Singlet	3H

Reference for <sup>1</sup>H NMR data in DMSO-d<sub>6</sub>:

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

**Table 4: <sup>13</sup>C NMR Chemical Shift Data (CDCl<sub>3</sub>)**

Assignment	Chemical Shift ( $\delta$ , ppm)
Carboxylic Acid Carbon (-COOH)	~171.7
Aromatic Carbon (substituted with -OCH <sub>3</sub> )	~163.7
Aromatic Carbons (ortho to -COOH)	~132.0
Aromatic Carbon (substituted with -COOH)	~123.9
Aromatic Carbons (ortho to -OCH <sub>3</sub> )	~113.7
Methoxy Carbon (-OCH <sub>3</sub> )	~55.4

Reference for <sup>13</sup>C NMR data in CDCl<sub>3</sub>:

## FT-IR Spectroscopy

The FT-IR spectrum reveals the presence of key functional groups.

**Table 5: Characteristic FT-IR Absorption Bands**

Wavenumber (cm <sup>-1</sup> )	Assignment	Description
2500-3300	O-H stretch	Very broad band, characteristic of a carboxylic acid dimer
~1680	C=O stretch	Strong absorption, characteristic of a carboxylic acid carbonyl
~1605, ~1510	C=C stretch	Aromatic ring vibrations
~1250	C-O stretch	Asymmetric stretch of the aryl-ether
~1030	C-O stretch	Symmetric stretch of the aryl-ether

References for FT-IR data:

## Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) of **4-methoxybenzoic acid** shows a distinct fragmentation pattern useful for its identification.

**Table 6: Major Mass Spectrometry Fragments (EI-MS)**

m/z	Proposed Fragment	Relative Intensity
152	[M] <sup>+</sup> (Molecular Ion)	High
135	[M - OH] <sup>+</sup>	Very High (Often Base Peak)
107	[M - COOH] <sup>+</sup>	Moderate
92	[M - COOH - CH <sub>3</sub> ] <sup>+</sup>	Moderate
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>	Moderate

References for MS data:

# Experimental Protocols

## Synthesis: Oxidation of p-Anisaldehyde

This protocol describes the synthesis of **4-methoxybenzoic acid** via the oxidation of p-anisaldehyde using potassium permanganate.

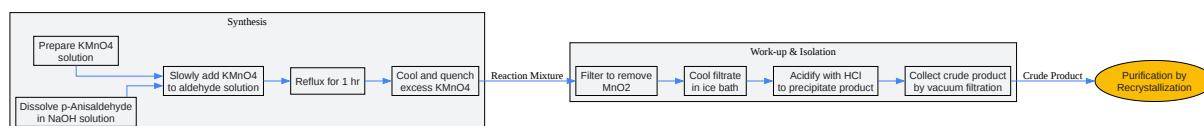
### Materials:

- p-Anisaldehyde
- Potassium permanganate (KMnO<sub>4</sub>)
- Sodium hydroxide (NaOH)
- Concentrated Hydrochloric acid (HCl)
- Sodium bisulfite (NaHSO<sub>3</sub>) (if needed)
- Deionized water
- Ethanol

### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium hydroxide (e.g., 2 g in 50 mL of water).
- Add p-anisaldehyde (e.g., 5.0 g, ~0.037 mol) to the NaOH solution and heat the mixture gently to about 60-70 °C with stirring.
- In a separate beaker, prepare a solution of potassium permanganate (e.g., 6.0 g, ~0.038 mol) in warm water (e.g., 100 mL).
- Slowly add the KMnO<sub>4</sub> solution to the reaction mixture over a period of 30-45 minutes. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO<sub>2</sub>) will form.

- After the addition is complete, heat the mixture to reflux for approximately 1 hour to ensure the reaction goes to completion.
- Cool the reaction mixture to room temperature. If any purple color from unreacted  $\text{KMnO}_4$  remains, add a small amount of sodium bisulfite or ethanol until the color disappears.
- Filter the mixture by vacuum filtration to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to recover any adsorbed product.
- Combine the filtrate and washings. Cool the clear filtrate in an ice bath.
- Slowly acidify the cold filtrate with concentrated hydrochloric acid with constant stirring until the pH is approximately 2-3. A white precipitate of **4-methoxybenzoic acid** will form.
- Collect the crude product by vacuum filtration and wash the crystals with a small amount of ice-cold water.
- The crude product can then be purified by recrystallization.



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**Caption:** Workflow for the synthesis of **4-methoxybenzoic acid**.

## Purification: Recrystallization from an Ethanol/Water Mixture

This protocol details the purification of crude **4-methoxybenzoic acid** using a mixed-solvent system of ethanol and water.

Materials:

- Crude **4-methoxybenzoic acid**
- 95% Ethanol
- Deionized water
- Erlenmeyer flasks
- Hot plate
- Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

- Place the crude **4-methoxybenzoic acid** (e.g., 5.0 g) into a 125 mL Erlenmeyer flask.
- Add a minimal amount of 95% ethanol (the "good" solvent) to the flask, just enough to wet the solid.
- Gently heat the mixture on a hot plate while swirling. Continue to add ethanol in small portions until the solid just dissolves at the boiling point of the solvent. Avoid adding an excess of ethanol.
- To the hot solution, add hot water (the "bad" solvent) dropwise until the solution becomes faintly cloudy (the cloud point), indicating saturation.
- If persistent cloudiness occurs, add a few drops of hot ethanol until the solution becomes clear again.
- Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals.

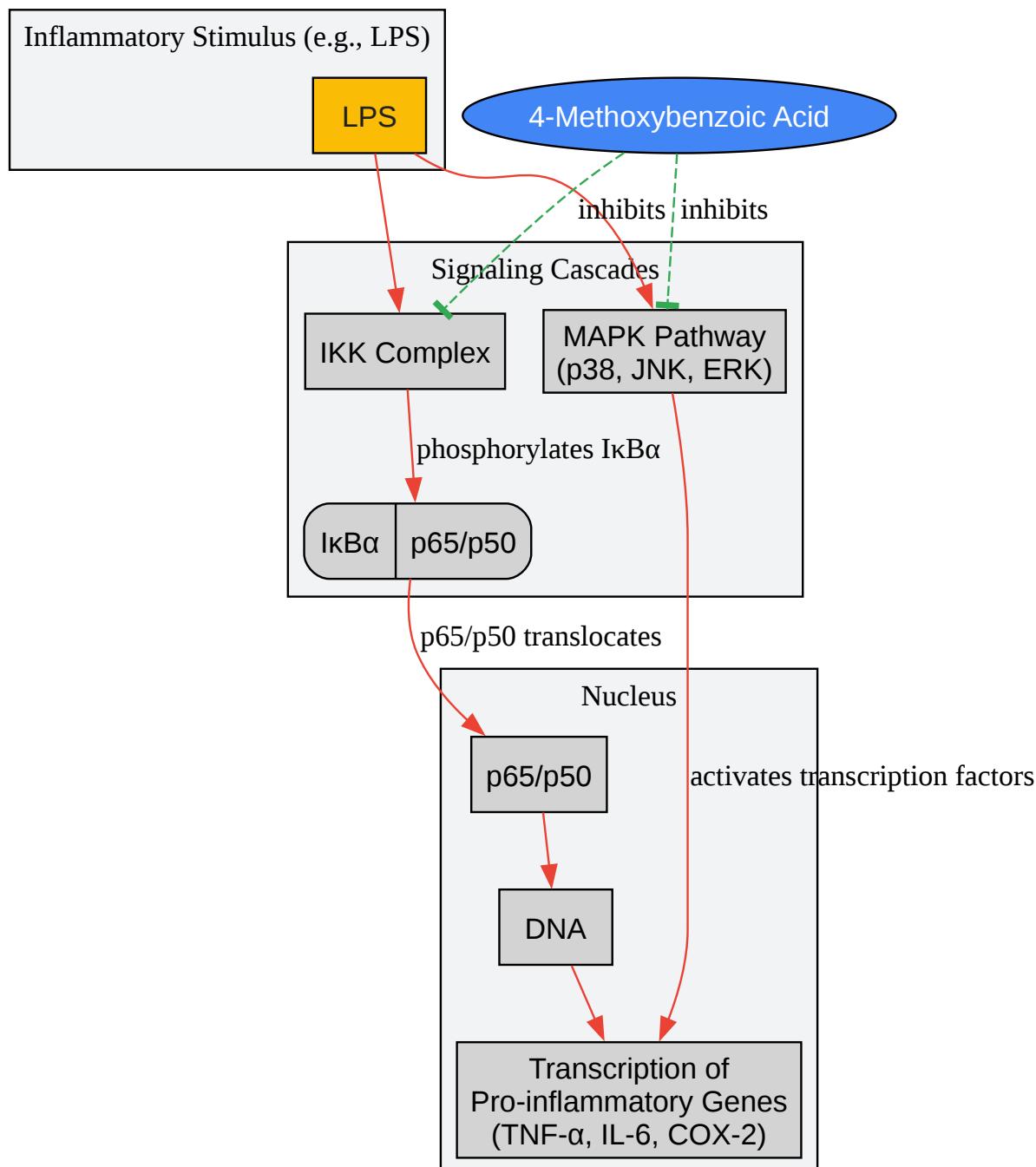
- Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for an additional 15-20 minutes to maximize the yield.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals on the filter paper with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.
- Allow the crystals to dry on the filter funnel by drawing air through them for several minutes. Further drying can be achieved in a desiccator or a low-temperature oven.
- Determine the melting point of the purified product to assess its purity. The melting point should be sharp and within the literature range (182-185 °C).

## Biological Activity and Signaling Pathways

**4-Methoxybenzoic acid** and its derivatives exhibit a range of biological activities, including anti-inflammatory and antioxidant effects. These properties are often attributed to their ability to modulate key cellular signaling pathways.

## Anti-Inflammatory Mechanism: Inhibition of NF-κB and MAPK Pathways

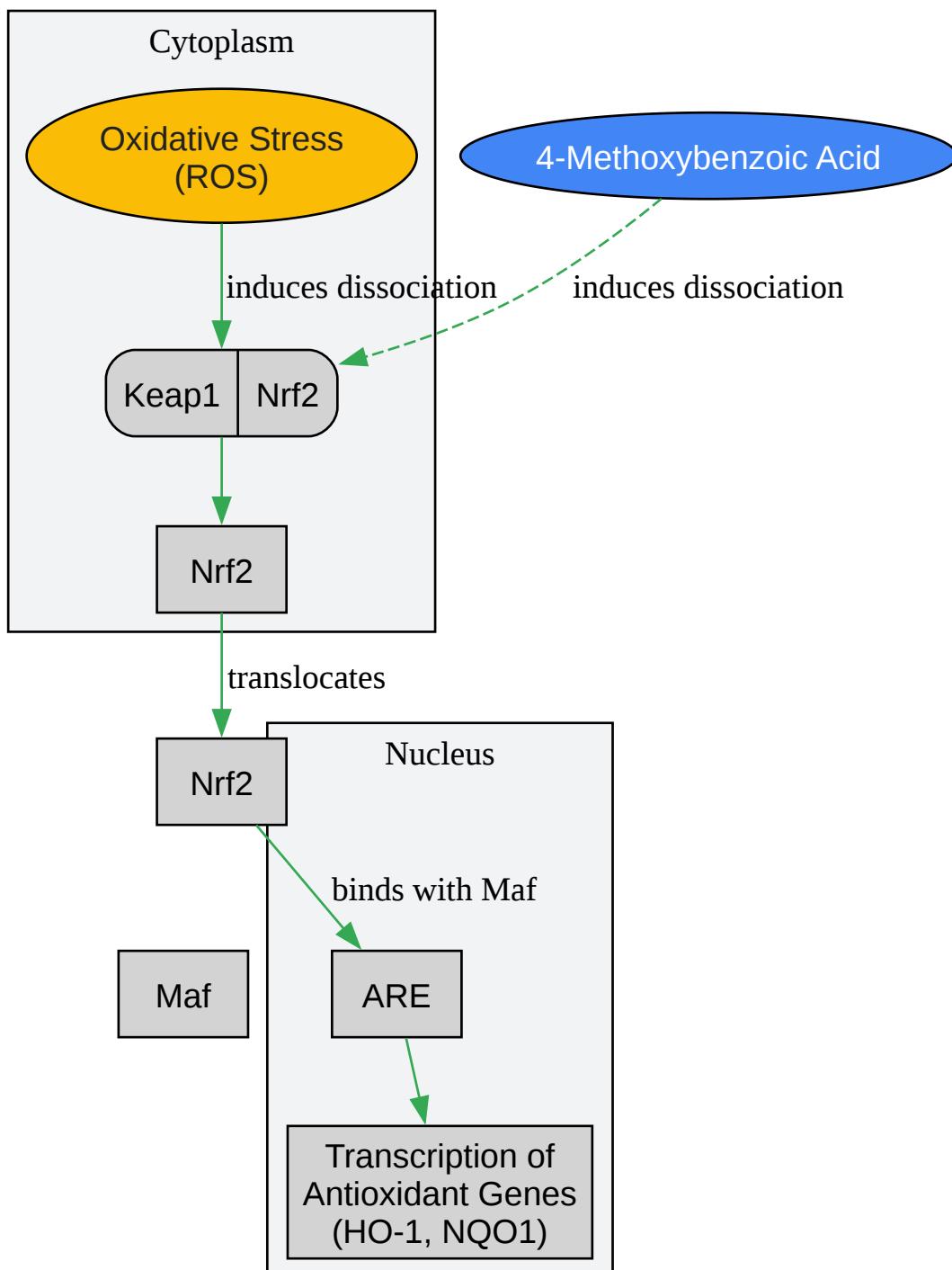
Chronic inflammation is often mediated by the activation of transcription factors like Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades (including p38, JNK, and ERK). Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), these pathways trigger the production of inflammatory mediators such as TNF-α, IL-6, and COX-2. Phenolic acids, a class of compounds to which **4-methoxybenzoic acid** belongs, are known to interfere with these pathways. They can inhibit the phosphorylation and degradation of IκBα, which prevents the translocation of the NF-κB p65 subunit to the nucleus. Additionally, they can suppress the phosphorylation of key MAPK proteins, thereby downregulating the inflammatory response.

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**Caption:** Inhibition of NF-κB and MAPK inflammatory pathways.

## Antioxidant Mechanism: Activation of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and stabilization of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes. This leads to the upregulation of antioxidant enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), which neutralize reactive oxygen species (ROS) and protect the cell from oxidative damage. Stilbenes and other phenolic compounds with methoxy substitutions have been shown to be activators of this protective pathway.



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**Caption:** Activation of the Nrf2 antioxidant response pathway.

## Applications in Research and Drug Development

The unique structure of **4-methoxybenzoic acid** makes it a valuable precursor in organic synthesis.

- **Pharmaceutical Intermediate:** It is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs), including the nootropic drug aniracetam and the analgesic paracetamol. Its derivatives are also explored for antihypertensive and neuroprotective activities.
- **Cosmetics and Food Industry:** Due to its antiseptic and antifungal properties, it is used as a preservative in cosmetic formulations, often as an alternative to parabens. Its mild, sweet aroma also allows for its use as a flavoring and fragrance agent.
- **Material Science:** The carboxylic acid group can undergo polycondensation reactions, making **4-methoxybenzoic acid** a useful monomer in the production of high-performance polymers and resins with enhanced chemical resistance and durability.
- **Biochemical Research:** It is used in studies of electron transfer processes, such as the oxidation and reduction of cytochrome c, by incorporating it into self-assembled monolayers on electrodes.

## Safety and Handling

**4-Methoxybenzoic acid** is generally considered to have low toxicity. However, it can cause skin and eye irritation upon direct contact.

- **Handling:** Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place. It is stable under normal conditions but should be kept away from strong oxidizing agents.
- **Disposal:** Dispose of in accordance with local, state, and federal regulations for chemical waste.

## Conclusion

**4-Methoxybenzoic acid** (CAS 100-09-4) is a compound of significant industrial and academic importance. Its well-defined physicochemical properties, versatile reactivity, and interesting biological profile make it a crucial tool for chemists and pharmacologists. This guide has provided a detailed technical overview, from its fundamental properties and spectral signatures to practical experimental procedures and its role in modulating key cellular signaling pathways. A thorough understanding of this multifaceted molecule is essential for leveraging its full potential in drug development, material science, and synthetic chemistry.

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